

N-Methyl-4-nitrobenzamide molecular weight and formula

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Compound of Interest

Compound Name: *N-Methyl-4-nitrobenzamide*

Cat. No.: B1296485

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Technical Guide: N-Methyl-4-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative synthesis protocol for **N-Methyl-4-nitrobenzamide**. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Compound Data

N-Methyl-4-nitrobenzamide is a benzamide derivative characterized by a methyl group attached to the amide nitrogen and a nitro group at the para position of the benzene ring.

Quantitative Data Summary

The fundamental molecular properties of **N-Methyl-4-nitrobenzamide** are summarized in the table below for quick reference.

Property	Value	Source
Molecular Formula	C ₈ H ₈ N ₂ O ₃	[1]
Molecular Weight	180.16 g/mol	
CAS Number	2585-23-1	

Representative Experimental Protocol: Synthesis of N-Methyl-4-nitrobenzamide

The following is a representative experimental protocol for the synthesis of **N-Methyl-4-nitrobenzamide**. This procedure is based on the general Schotten-Baumann reaction conditions used for the synthesis of analogous benzamides, such as the reaction between an amine and an acyl chloride.^[2] Researchers should adapt this protocol based on laboratory conditions and safety assessments.

Reaction Scheme: The synthesis involves the nucleophilic acyl substitution of 4-nitrobenzoyl chloride with methylamine.

Materials:

- 4-nitrobenzoyl chloride
- Methylamine (e.g., 40% solution in water or as a gas)
- Dichloromethane (DCM) or a similar aprotic solvent
- Triethylamine (or another suitable base)
- Diluted hydrochloric acid
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

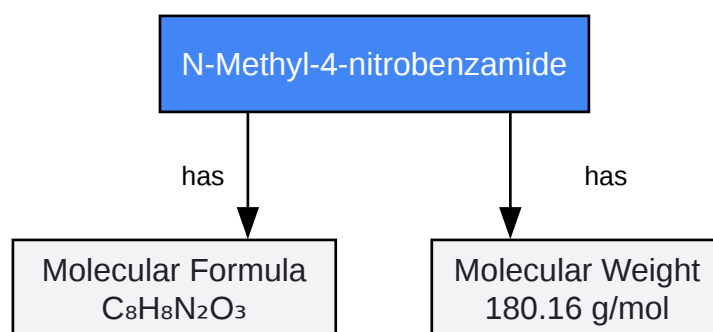
- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 1.0 molar equivalent of 4-nitrobenzoyl chloride in dichloromethane.
- **Addition of Amine:** To the stirred solution, add 1.0 to 1.2 molar equivalents of methylamine. If using an aqueous solution of methylamine, the addition should be done dropwise. The

reaction is often exothermic and may require cooling with an ice bath.

- Base Addition: After the addition of methylamine, add 1.2 molar equivalents of triethylamine to the reaction mixture to neutralize the hydrochloric acid byproduct.^[2]
- Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 30 minutes to an hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with diluted hydrochloric acid, saturated sodium bicarbonate solution, and brine.^[2]
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Product Isolation: Filter off the drying agent and remove the solvent from the organic phase under reduced pressure using a rotary evaporator. The resulting solid is the crude **N-Methyl-4-nitrobenzamide**.
- Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

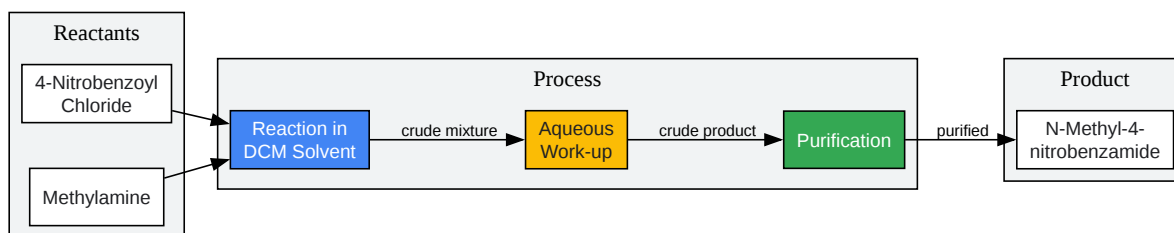
Logical Relationships and Workflows

The following diagrams illustrate key relationships and a generalized workflow for the synthesis of **N-Methyl-4-nitrobenzamide**.



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Caption: Chemical Identity of **N-Methyl-4-nitrobenzamide**.



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Caption: Generalized Synthetic Workflow.

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References

- 1. N-METHYL-4-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
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